
Phosphorus sulfide (P2S3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorus sulfide (P₂S₃), also known as diphosphorus trisulfide, is a binary compound of phosphorus and sulfur. It exists as a grayish-yellow solid with a molecular weight of 158.15 g/mol, a melting point of 290°C, and a boiling point of 490°C . Recent computational studies have identified a two-dimensional (2D) monolayer form of P₂S₃ with exceptional dynamic, thermodynamic, and chemical stability. This 2D structure exhibits a wide bandgap of 4.55 eV, making it a promising semiconductor for applications in nanoelectronics and optoelectronics .
Despite its recognized properties, historical literature debates its existence, suggesting it may instead be a mixture of other phosphorus sulfides (e.g., P₄S₃, P₄S₅, P₄S₇) . However, modern studies and handbooks confirm its synthesis and structural characterization .
Scientific Research Applications
Chemical Properties and Characteristics
P2S3 is characterized by the following properties:
- Chemical Formula : P2S3
- Molecular Weight : 158.2 g/mol
- Appearance : Grayish-yellow solid
- Reactivity : Strong reducing agent; reacts vigorously with oxidizing agents and produces toxic gases when in contact with water .
Materials Science
Two-Dimensional Materials
Recent studies have proposed the use of P2S3 in the development of two-dimensional (2D) materials. A theoretical analysis suggested that P2S3 can be stabilized in a monolayer form, making it suitable for applications in nanoelectronics. The 2D crystalline phase exhibits a wide band gap of 4.55 eV, which is advantageous for semiconductor applications .
Nanostructures
The ability to form P2S3 nanoribbons and nanotubes expands its potential for use in electronic devices. These structures can be engineered to enhance electronic properties, potentially leading to advancements in flexible electronics and optoelectronic devices .
Property | Value |
---|---|
Band Gap | 4.55 eV |
Structure Stability | Dynamically stable |
Potential Forms | Monolayers, Nanoribbons, Nanotubes |
Chemical Synthesis
P2S3 serves as a precursor for synthesizing various phosphorus-containing compounds. It can be utilized in the production of phosphoric acid and other phosphorus sulfides through controlled reactions. Its strong reducing nature allows it to participate in reactions that generate valuable intermediates for organic synthesis .
Electronics
The unique electronic properties of P2S3 make it a candidate for next-generation electronic materials. Its potential as a semiconductor can be leveraged in transistors and diodes, particularly in low-power applications due to its high thermal stability and resistance to oxidation .
Case Study 1: Development of P2S3 Nanoribbons
Research conducted by Xiao et al. (2017) demonstrated the feasibility of creating P2S3 nanoribbons through chemical vapor deposition techniques. These nanoribbons exhibited enhanced electrical conductivity compared to bulk P2S3, indicating their suitability for use in high-performance electronic devices .
Case Study 2: Phosphorus Sulfide as a Reducing Agent
In industrial applications, P2S3 has been investigated as a reducing agent in the synthesis of various chemicals. Studies have shown that it effectively reduces metal oxides at elevated temperatures, facilitating the extraction of metals from ores and contributing to more sustainable chemical processes .
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for P₂S₃, and how can stoichiometric control be achieved?
P₂S₃ is synthesized via direct combination of red phosphorus and sulfur under controlled heating. A typical method involves mixing elemental phosphorus and sulfur in a 2:3 molar ratio, sealing the mixture in an evacuated quartz tube, and heating at 300–400°C for 24–48 hours . To ensure stoichiometric precision, excess sulfur is often used to compensate for sublimation losses during heating. Reaction progress can be monitored using X-ray diffraction (XRD) to confirm the absence of unreacted phosphorus or sulfur phases .
Q. How should P₂S₃ be handled to mitigate its reactivity with moisture?
P₂S₃ hydrolyzes in humid air, releasing toxic H₂S and phosphine (PH₃). Storage requires airtight containers under inert gas (e.g., argon) with desiccants. Experimental workflows should include gloveboxes or Schlenk lines for manipulation. Reactivity tests in humid environments can quantify decomposition rates using gas chromatography to measure H₂S evolution .
Q. What spectroscopic techniques are optimal for characterizing P₂S₃’s bonding and structure?
Infrared (IR) spectroscopy identifies P–S covalent bonds, with characteristic absorption bands at 450–600 cm⁻¹ for P–S stretching modes . Raman spectroscopy further distinguishes between P₂S₃ and related sulfides (e.g., P₂S₅) based on vibrational modes. Structural validation via XRD confirms the orthorhombic crystal system (space group Pnma) .
Advanced Research Questions
Q. How can computational methods predict and validate the electronic properties of P₂S₃ monolayers?
Density functional theory (DFT) simulations reveal that 2D P₂S₃ monolayers exhibit a wide bandgap (~4.55 eV) due to P–S σ-bonding. Phonon dispersion calculations and ab initio molecular dynamics (AIMD) simulations at 300 K confirm dynamic and thermal stability. Experimental validation involves synthesizing monolayers via chemical vapor deposition (CVD) and measuring bandgaps using ultraviolet-visible (UV-Vis) spectroscopy .
Q. What experimental designs improve the thermal stability of P₂S₃-containing solid electrolytes like Li₇P₃S₁₁?
Substituting P₂S₅ with P₂S₃ in Li₇P₃S₁₁ alters the phosphorus-to-sulfur ratio, delaying decomposition. For example, Li₇P₃S₁₁–5%P₂S₃ shows a 100°C increase in initial decomposition temperature (300°C → 400°C). Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify stability, while XRD tracks phase transitions to Li₂PS₃ and Li₃PS₄ decomposition products .
Q. How can contradictions in thermal decomposition data for P₂S₃-based materials be resolved?
Discrepancies often arise from variations in sample purity or environmental exposure. Controlled experiments under inert atmospheres (e.g., argon) minimize oxidation artifacts. Cross-validation using multiple techniques—such as combining DSC with mass spectrometry (MS) for evolved gas analysis—helps isolate decomposition pathways .
Q. What distinguishes the synthesis conditions of P₂S₃ from other phosphorus sulfides like P₂S₅?
P₂S₅ forms at higher sulfur excess (5:2 S:P ratio) and temperatures (>500°C), favoring more extensive sulfur incorporation. In contrast, P₂S₃ synthesis requires lower temperatures (300–400°C) and strict stoichiometric control. Phase purity is confirmed via Raman spectroscopy, where P₂S₅ exhibits distinct S–S stretching modes absent in P₂S₃ .
Q. Methodological Notes
- Data Tables : Key parameters (e.g., heating rates, molar ratios) should be documented to ensure reproducibility.
- Contradiction Management : Use multi-technique validation (e.g., XRD + DSC + MS) to resolve conflicting data .
- Safety Protocols : Include H₂S detectors and phosphine scavengers in experimental setups .
Comparison with Similar Compounds
Structural and Stoichiometric Differences
Phosphorus sulfides exhibit varied stoichiometries and structures:
Notes:
- P₂S₃’s 2D form is unique among phosphorus sulfides, enabling tunable electronic properties via stacking or rolling into nanotubes .
- P₄S₁₀ (commonly called phosphorus pentasulfide) is structurally distinct, with higher sulfur content and industrial relevance .
Physical and Chemical Properties
Table 1: Key Properties of Phosphorus Sulfides
Key Findings :
- P₂S₃ : Demonstrates high thermal stability (formation enthalpy ΔH = -14.2 kcal/mol) and resistance to oxidation under high-pressure gases (O₂, H₂O) .
- P₄S₁₀ : Reacts violently with water, releasing H₂S and phosphoric acid .
Research Controversies and Resolutions
Properties
CAS No. |
12165-69-4 |
---|---|
Molecular Formula |
P2S3 |
Molecular Weight |
158.2 g/mol |
InChI |
InChI=1S/P2S3/c3-1-5-2-4 |
InChI Key |
XQNIYBBHBZAQEC-UHFFFAOYSA-N |
SMILES |
P(=S)SP=S |
Canonical SMILES |
P(=S)SP=S |
Key on ui other cas no. |
12165-69-4 |
physical_description |
Phosphorus trisulfide, free from yellow and white phosphorus appears as a grayish yellow solid. |
Synonyms |
PHOSPHORUS TRISULFIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.